molecular formula C11H9F3N2O B2696705 1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone CAS No. 321980-88-5

1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone

Cat. No. B2696705
Key on ui cas rn: 321980-88-5
M. Wt: 242.201
InChI Key: KXFCKYZEWABJTC-UHFFFAOYSA-N
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Patent
US07279495B2

Procedure details

4 g of 2-trifluoromethylbenzimidazole, 2.8 g of chloroacetone, 3.4 g of potassium carbonate and 0.32 g of potassium iodide are dissolved in 50 ml of acetone and boiled under reflux for 4 h. After cooling, the precipitate is filtered off, washed with acetone and dried in a vacuum. 1-(2-trifluoromethylbenzimidazol-1-yl)-propanone is thus obtained.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[NH:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1.Cl[CH2:15][C:16](=[O:18])[CH3:17].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>CC(C)=O>[F:13][C:2]([F:1])([F:12])[C:3]1[N:4]([CH2:15][C:16](=[O:18])[CH3:17])[C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
FC(C=1NC2=C(N1)C=CC=C2)(F)F
Name
Quantity
2.8 g
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
3.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.32 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried in a vacuum

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NC2=C(N1CC(C)=O)C=CC=C2)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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